2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-

Vue d'ensemble

Description

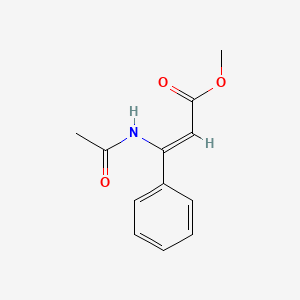

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- is an organic compound with a complex structure. It is a derivative of propenoic acid, featuring an acetylamino group and a phenyl group attached to the third carbon atom. The compound is also known for its methyl ester functional group, which is crucial in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate propenoic acid derivative and aniline.

Acetylation: The aniline is acetylated using acetic anhydride to form N-acetylaniline.

Esterification: The N-acetylaniline is then reacted with methyl propenoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of methyl (Z)-3-(acetylamino)-3-phenylacrylate. For instance, a study reported the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cancer cell proliferation .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Research indicates that certain derivatives can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This inhibition may help mitigate neurodegeneration associated with such conditions .

Synthesis of Polymers

Methyl (Z)-3-(acetylamino)-3-phenylacrylate can serve as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other materials requiring durability and flexibility.

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Tensile Strength | High (specific to polymer) |

| Thermal Stability | Enhanced due to structure |

Herbicide Development

The compound's structural features suggest potential applications in the development of herbicides. Its ability to interact with specific biological targets can be exploited to create selective herbicides that minimize damage to crops while effectively controlling weeds.

Case Studies

- Anticancer Compound Development :

- Polymer Applications :

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a methoxy group instead of an acetylamino group.

2-Propenoic acid, methyl ester: Lacks the acetylamino and phenyl groups, making it less complex.

2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a hydroxy group instead of an acetylamino group.

Uniqueness

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both acetylamino and phenyl groups makes it versatile in various chemical reactions and applications.

Activité Biologique

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, commonly referred to as a derivative of acrylic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and other medicinal applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.24 g/mol

Biological Activity Overview

Research indicates that 2-Propenoic acid derivatives exhibit various biological activities, including:

- Anticancer Properties : Several studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cells.

- Estrogen Receptor Modulation : The compound acts as an antagonist for estrogen receptors, suggesting its potential application in breast cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 2-propenoic acid can inhibit cancer cell growth effectively. For instance:

- HeLa Cell Line Studies : The compound exhibited significant antiproliferative activity against HeLa cells with an IC value ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC = 2.29 μM) .

Table 1: Antiproliferative Activity Against Various Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-Propenoic acid derivative | HeLa | 0.69 - 11 |

| Doxorubicin | HeLa | 2.29 |

| Other derivatives (various structures) | MCF-7, A549 | Varies |

Estrogen Receptor Inhibition

The compound has been identified as a potent inhibitor of estrogen receptor isoforms, which is crucial for developing therapies targeting hormone-dependent cancers:

- Binding Studies : Molecular dynamics simulations revealed that the compound interacts favorably with estrogen receptor ligands, indicating its potential as a therapeutic agent against breast cancer .

Table 2: Estrogen Receptor Binding Affinity

| Compound | Estrogen Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| 2-Propenoic acid derivative | ERα | Low nanomolar range |

| Tamoxifen | ERα | Low nanomolar range |

The proposed mechanisms by which this compound exerts its biological effects include:

- Histone Deacetylase Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACIs), which are known to alter gene expression and induce apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies

In a recent study examining the effects of various derivatives on cancer cell lines, researchers synthesized multiple analogs of the compound and tested their biological activity:

Propriétés

IUPAC Name |

methyl (Z)-3-acetamido-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZDCUVUBSLVDC-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C(=O)OC)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.